Product packaging for Fmoc-Glu(Otbu)-Osu(Cat. No.:CAS No. 101214-22-6)

Fmoc-Glu(Otbu)-Osu

Cat. No.: B613427
CAS No.: 101214-22-6
M. Wt: 522.5 g/mol
InChI Key: TUXJIYSGLYYEHH-QFIPXVFZSA-N
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Description

Historical Context of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The landscape of peptide synthesis was significantly transformed by the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. altabioscience.comnih.govpeptide.com While initially developed for solution-phase synthesis, its true potential was realized in the late 1970s with its adaptation to Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.comnih.gov This marked a pivotal shift from the previously dominant tert-butyloxycarbonyl (Boc) chemistry. altabioscience.comnih.gov

The primary advantage of the Fmoc-based strategy lies in its milder reaction conditions. altabioscience.com Unlike Boc chemistry, which requires the use of harsh acids like hydrogen fluoride (B91410) (HF) for deprotection, the Fmoc group can be removed with a base, typically a solution of piperidine (B6355638) in an organic solvent. nih.goviris-biotech.dersc.org This gentler approach proved to be more compatible with a wider range of sensitive and modified amino acids, such as those with glycosylation or phosphorylation, which are often unstable under the acidic conditions of Boc-SPPS. altabioscience.comnih.gov The ease of automation, facilitated by the strong UV absorbance of the cleaved fluorene (B118485) group for reaction monitoring, further cemented the dominance of Fmoc-SPPS in both academic and industrial settings. nih.gov By the mid-1990s, an overwhelming majority of laboratories had adopted Fmoc chemistry for peptide synthesis. nih.gov

Orthogonal Protecting Group Strategies in Peptide Synthesis

The success of multi-step organic synthesis, particularly in the realm of complex molecules like peptides, hinges on the concept of orthogonal protection. fiveable.me This strategy employs multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting one another. fiveable.mejocpr.com This allows for precise control over which functional groups react at each step of the synthesis. fiveable.me

In SPPS, protecting groups are categorized as temporary, permanent, or semi-permanent. iris-biotech.de Temporary protecting groups, such as the Fmoc group on the α-amino group of the incoming amino acid, are removed at each cycle of peptide chain elongation. iris-biotech.debiosynth.com Permanent protecting groups, which shield the reactive side chains of amino acids, are designed to remain stable throughout the synthesis and are only removed during the final cleavage of the peptide from the solid support. iris-biotech.de Semi-permanent protecting groups offer an intermediate level of lability and are used for on-resin modifications of the peptide. iris-biotech.de

The combination of the base-labile Fmoc group for temporary N-terminal protection and acid-labile groups like the tert-butyl (tBu) group for permanent side-chain protection is the most common orthogonal pairing in SPPS. iris-biotech.debiosynth.com This orthogonality is crucial for preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity. biosynth.com Other protecting groups, such as Dde and ivDde, which are cleaved by hydrazine, provide further levels of orthogonality for synthesizing more complex structures like branched or cyclic peptides.

Role of Fmoc-Glu(Otbu)-OSu as an Activated Building Block in Fmoc-SPPS

This compound is a prime example of a strategically designed building block for Fmoc-SPPS. smolecule.com It incorporates the key elements of the orthogonal protection strategy. The Fmoc group protects the α-amino group, while the tert-butyl (Otbu) group protects the side-chain carboxyl group of the glutamic acid. smolecule.com The crucial feature of this compound is the N-hydroxysuccinimide (OSu) ester at the α-carboxyl group. smolecule.com

The OSu ester is a highly reactive acylating agent, which facilitates the efficient formation of a peptide bond with the free N-terminal amine of the growing peptide chain attached to the solid support. smolecule.com This pre-activation of the carboxylic acid obviates the need for in-situ activation steps during the coupling phase of SPPS, streamlining the synthesis process.

The use of this compound and similar activated amino acid derivatives has been instrumental in advancing peptide synthesis, enabling the creation of longer and more complex peptides. nih.gov Beyond standard peptide synthesis, this building block has been utilized in the synthesis of more specialized molecules, including branched PEGylating reagents and N3S chelators for potential use in radiopharmaceuticals. smolecule.combiomol.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101214-22-6 biomol.comiris-biotech.deaksci.com
Molecular Formula C₂₈H₃₀N₂O₈ biomol.comiris-biotech.de
Molecular Weight 522.53 g/mol iris-biotech.de
Appearance Crystalline solid biomol.com
Melting Point 159-166°C aksci.com
Purity >95% biomol.com
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml biomol.com

Significance of Glutamic Acid Derivatives in Advanced Peptide Chemistry

Glutamic acid, a non-essential amino acid, plays a significant role in various biological processes, including as a primary excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org Its derivatives are therefore of great interest in medicinal chemistry and drug design. nih.gov

In peptide chemistry, glutamic acid derivatives are crucial for several reasons. The carboxylic acid side chain can be used to introduce negative charges into a peptide, influencing its solubility, conformation, and interaction with biological targets. Furthermore, the side chain provides a handle for modifications, such as the formation of lactam bridges to create cyclic peptides, which often exhibit enhanced stability and biological activity.

The ability to manipulate the glutamic acid structure has led to the development of derivatives with potential therapeutic applications. nih.gov Research has shown that certain glutamic acid derivatives exhibit cytotoxicity against various cancer cell lines. nih.gov Moreover, γ-glutamyl derivatives of other amino acids are naturally occurring compounds with diverse properties, including flavor enhancement. mdpi.com The development of efficient synthetic routes to these derivatives, often relying on precursors like Fmoc-Glu(Otbu)-OH, is an active area of research. mdpi.com The versatility of glutamic acid and its derivatives makes them indispensable tools in the ongoing exploration of peptide structure and function.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundN-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-succinimidyl gamma-t-butyl ester
Fmoc9-Fluorenylmethoxycarbonyl
Boctert-Butyloxycarbonyl
Otbutert-Butyl ester
OSuN-Hydroxysuccinimide ester
GluGlutamic acid
SPPSSolid-Phase Peptide Synthesis
HFHydrogen Fluoride
DMFDimethylformamide
TFATrifluoroacetic acid
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
ivDde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
PEGPolyethylene (B3416737) glycol
N3S chelatorsNitrogen and three sulfur donor atom chelators
Fmoc-Glu(Otbu)-OHN-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N2O8 B613427 Fmoc-Glu(Otbu)-Osu CAS No. 101214-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXJIYSGLYYEHH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Fmoc Glu Otbu Osu

Convergent Synthesis of Fmoc-Glu(Otbu)-OSu

The synthesis of this compound is typically achieved through a convergent approach, which involves the initial preparation of a protected precursor, Fmoc-Glu(Otbu)-OH, followed by the activation of its carboxylic acid group to form the highly reactive OSu ester. google.comgoogleapis.com This strategy allows for the purification of the intermediate precursor, which is crucial for obtaining a final product of high purity. smolecule.com

The precursor, Fmoc-L-glutamic acid 5-tert-butyl ester, is the cornerstone of the synthesis. glpbio.comsigmaaldrich.com A common and scalable method for its preparation begins with L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂). google.com This process involves several key steps:

Selective Deprotection : The synthesis starts with the selective removal of the 1-tert-butyl ester group from Glu(OtBu)₂. This is achieved by forming a copper complex. The Glu(OtBu)₂ is reacted with a copper salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂), in water at a controlled temperature, typically between 40°C and 50°C. google.comgoogle.com This reaction yields a copper salt of mono-tert-butyl glutamic acid, Cu[Glu(OtBu)]ₓ. google.comgoogle.com

Decoppering : The copper is then removed from the complex to yield glutamic acid-5-tert-butyl ester (Glu(OtBu)). This step is performed by adding a chelating agent, such as Na₂EDTA or tetramethylethylenediamine, in a solvent like dioxane. google.comgoogle.com

Fmoc Protection : The final step in preparing the precursor is the introduction of the Fmoc protecting group. The isolated Glu(OtBu) is reacted with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a controlled pH environment, typically between 8 and 9, maintained by an organic base like triethylamine. google.comgoogle.com After the reaction is complete, the mixture is acidified, and the crude product is extracted using a solvent like ethyl acetate. The precursor, Fmoc-Glu(Otbu)-OH, is then isolated by crystallization and drying. google.comgoogle.com

Alternative one-pot procedures have also been developed where unprotected glutamic acid undergoes tert-butylation using isobutene, followed by Fmoc derivatization without isolating the intermediate ester. thieme-connect.de

The final stage of the synthesis is the activation of the α-carboxylic acid of the Fmoc-Glu(Otbu)-OH precursor. This transformation converts the relatively unreactive carboxylic acid into a highly reactive N-Hydroxysuccinimide (OSu) ester, making it an effective acylating agent for peptide coupling reactions. smolecule.combachem.com

The activation reaction is a standard procedure in peptide chemistry, generally performed under anhydrous conditions to prevent hydrolysis of the activated ester. googleapis.com The process involves reacting Fmoc-Glu(Otbu)-OH with N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). googleapis.comresearchgate.netgoogle.com The reaction is typically carried out in a non-protic organic solvent like ethyl acetate, acetonitrile (B52724), or dichloromethane. googleapis.com The resulting this compound is then isolated, often through crystallization, and purified to remove byproducts like dicyclohexylurea (if DCC is used). googleapis.com The activated OSu ester is a stable, crystalline solid that can be stored and used as needed in solid-phase peptide synthesis. caymanchem.com

Preparation of Fmoc-Glu(Otbu)-OH Precursor

Reaction Conditions and Optimization for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful control and optimization of reaction conditions throughout the synthesis. omizzur.com For the preparation of the Fmoc-Glu(Otbu)-OH precursor, patents describe specific parameters to maximize efficiency. google.comgoogle.com

Key optimization parameters include:

Temperature and Time : The formation of the copper complex is typically conducted at elevated temperatures (40-50°C) for extended periods (8-16 hours) to ensure complete reaction. google.comgoogle.com

pH Control : During the Fmoc protection step, maintaining the pH between 8 and 9 is critical for efficient acylation of the amino group while minimizing side reactions. google.comgoogle.com

Reagent Stoichiometry : The molar ratios of reactants, such as the copper salt, decoppering agent, and Fmoc-OSu, are carefully controlled to drive the reactions to completion and simplify purification. google.com

Solvent and Purification : The choice of solvents for reaction, extraction (e.g., ethyl acetate), and crystallization is crucial for isolating a pure product. google.comthieme-connect.de Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with targets often exceeding 99%. google.commerck-lifescience.com.tw

The following table summarizes reaction conditions from various examples for the synthesis of the precursor, Fmoc-Glu(Otbu)-OH, highlighting the parameters used to achieve high purity and yield.

ParameterExample 1 google.comExample 2 google.comExample 3 google.com
Starting Material 71g Glu(OtBu)₂42g Glu(OtBu)₂60g Glu(OtBu)₂
Copper Salt 66.2g Cu(NO₃)₂·3H₂O11g CuCl₂57.9g CuSO₄·5H₂O
Copper Reaction Temp. 40°C50°C50°C
Copper Reaction Time 16 hours12 hours12 hours
Decoppering Agent 63.6g Tetramethylethylenediamine19g Tetramethylethylenediamine86g Na₂EDTA·2H₂O
Fmoc Protection pH 88-98-9
Fmoc Reaction Time 8 hours10 hours8 hours
Final Product Yield 94g55g88g
Final Product Purity (HPLC) 99.7%99.4%99.2%

For the final activation step to the OSu ester, optimization focuses on ensuring complete conversion of the carboxylic acid while preventing side reactions or racemization. googleapis.com Using pre-activated esters like this compound is a key strategy in modern peptide synthesis to ensure high coupling efficiency and reduce the formation of impurities. bachem.com The quality of the starting amino acid derivatives is paramount, as even small impurities can significantly impact the yield and purity of the final peptide. merck-lifescience.com.tw

Scalability Considerations for Industrial-Scale Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations. The primary goals of large-scale production are to ensure process safety, cost-effectiveness, high yield, and consistent product quality, which are essential for applications like the Good Manufacturing Practice (GMP) production of peptide-based active pharmaceutical ingredients (APIs). bachem.commerck-lifescience.com.twiris-biotech.de

Key scalability factors include:

Process Simplification and Cost : Traditional multi-step syntheses for protected amino acids can be complex and costly, making them unsuitable for large-scale production. google.com The development of streamlined synthetic routes, such as the copper salt-mediated selective deprotection method, is crucial as it simplifies the process, reduces costs, and is more amenable to industrial application. google.comgoogle.com

Reproducibility and Consistency : Industrial manufacturing demands high consistency between batches. adventchembio.com This requires robust process controls over parameters like temperature, pH, reaction time, and reagent addition to ensure reproducible yields and purity profiles. omizzur.com

Quality Control : For GMP manufacturing, stringent quality control is non-negotiable. The purity of the this compound building block must be exceptionally high, with specifications for HPLC purity (e.g., ≥ 99%), enantiomeric purity (e.g., ≥ 99.8%), and low levels of related impurities. merck-lifescience.com.tw This ensures the integrity of the final peptide product and minimizes potential regulatory issues. merck-lifescience.com.tw

The chemical synthesis of peptides and their building blocks offers inherent advantages in scalability, allowing for production at any required scale and the introduction of specific chemical modifications to enhance peptide properties. bachem.com

Mechanistic Investigations of Peptide Coupling Reactions Involving Fmoc Glu Otbu Osu

Role of the OSu Activated Ester in Amide Bond Formation

The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. wikipedia.org A direct reaction between a carboxylic acid and an amine is unfavorable, typically resulting in an acid-base salt formation. Fmoc-Glu(Otbu)-OSu utilizes an N-hydroxysuccinimide (NHS) ester, commonly referred to as an OSu group, to achieve this activation. wikipedia.orgthieme-connect.de

The OSu group functions as an excellent leaving group. The electron-withdrawing nature of the succinimide (B58015) ring significantly increases the electrophilicity of the carbonyl carbon atom of the glutamic acid residue. thieme-connect.de This enhanced electrophilicity makes the carbonyl carbon a prime target for the nucleophilic free amine of the growing peptide chain.

The aminolysis reaction proceeds via a two-step mechanism through a tetrahedral intermediate. thieme-connect.de

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine of the peptide chain attacks the activated carbonyl carbon of this compound.

Intermediate Breakdown: This attack forms a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate is the rate-limiting step, leading to the formation of a new, stable amide (peptide) bond and the release of N-hydroxysuccinimide as a byproduct. thieme-connect.de

OSu esters are sufficiently stable to be isolated, purified, and stored at low temperatures, which makes them commercially viable and convenient for use in automated peptide synthesizers. wikipedia.org Their high water solubility also facilitates the purification of the final activated derivatives during their synthesis. enamine.net

Table 1: Comparison of Common Activating Groups in Peptide Synthesis
Activating GroupAbbreviationReactivity LevelKey Characteristics
N-Hydroxysuccinimide Ester-OSuHighForms stable, isolable esters; good for both solution and solid-phase synthesis. wikipedia.org
Pentafluorophenyl Ester-OPfpVery HighHighly reactive, less prone to side reactions than other active esters. thieme-connect.de
1-Hydroxybenzotriazole (B26582) Ester-OBtVery High (in situ)Formed in situ with coupling reagents like DCC; highly reactive but generally not isolated. peptide.com
O-(7-Azabenzotriazol-1-yl) Ester-OAtExtremely High (in situ)Formed in situ with reagents like HATU; superior to OBt esters in reducing racemization and accelerating coupling. peptide.com

Reaction Kinetics and Efficiency in Solid-Phase Environments

In Solid-Phase Peptide Synthesis (SPPS), the kinetics and efficiency of the coupling step are critical for the successful synthesis of long peptides. The use of this compound in an SPPS environment is governed by several factors inherent to the solid-phase methodology. nih.gov

The reaction is bimolecular, meaning its rate depends on the concentration of both the activated amino acid and the free amine on the resin. thieme-connect.de In SPPS, a significant excess of the activated amino acid (typically 3-5 equivalents) is used to drive the reaction to completion and ensure that all available amino groups on the solid support react, maximizing the yield at each step.

Table 2: Factors Affecting Coupling Efficiency of this compound in SPPS
FactorInfluence on Efficiency
Reagent ConcentrationUsing a significant molar excess of this compound drives the reaction forward, maximizing coupling yield per cycle. thieme-connect.de
Resin Type and LoadingThe properties of the solid support, such as pore size and swelling capacity, can affect reagent diffusion and accessibility of the reactive sites.
Steric HindranceBulky amino acid residues near the coupling site on the growing peptide chain can sterically hinder the approach of the activated amino acid, slowing kinetics.
Reaction TimeSufficient time must be allowed for the reaction to reach completion, which can be longer for OSu esters compared to other methods. google.com

Maintenance of Stereochemical Integrity During Coupling

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. Racemization, or the loss of this stereochemistry, can occur during the carboxyl group activation and coupling steps, leading to the formation of diastereomeric impurities that are difficult to separate from the target peptide.

The use of the N-α-Fmoc protecting group in this compound is crucial for suppressing racemization. The Fmoc group, like other urethane-based protecting groups (e.g., Boc), helps prevent the formation of a 2,5-oxazolone (azlactone) intermediate. nih.gov This intermediate is a common pathway for racemization because the α-proton becomes acidic and can be easily abstracted by a base, leading to a loss of chirality. The electron-withdrawing nature of the urethane (B1682113) carbonyl in the Fmoc group reduces the propensity for cyclization into the oxazolone (B7731731). nih.gov

While Fmoc protection significantly minimizes racemization, the risk is not entirely eliminated. Factors such as the use of strong bases, elevated temperatures, or extended reaction times can still promote epimerization. The choice of coupling additives is also critical; for instance, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives during coupling can further suppress racemization to negligible levels. peptide.com

Table 3: Factors Influencing Stereochemical Integrity During Coupling
FactorEffect on Racemization
N-α-Protecting GroupUrethane-type groups (Fmoc, Boc) suppress oxazolone formation and minimize racemization. nih.gov
Activating GroupHighly reactive esters can increase the risk if not controlled. OSu esters are generally considered safe in this regard.
BaseExcess or strong tertiary amines (e.g., DIPEA) can increase the rate of racemization by abstracting the α-proton.
AdditivesAdditives like HOBt or Oxyma act as racemization suppressants. peptide.comsemanticscholar.org
TemperatureHigher temperatures accelerate reaction rates but also increase the risk of racemization.

Influence of Solvents and Reagents on Reaction Mechanisms

The choice of solvent and ancillary reagents profoundly impacts the mechanism and outcome of the coupling reaction involving this compound.

Solvents: The aminolysis of active esters shows a marked dependence on the polarity of the solvent. thieme-connect.de Polar aprotic solvents, such as Dimethylformamide (DMF) and Dichloromethane (DCM), are standard in SPPS. google.comuniversiteitleiden.nl These solvents are effective at solvating the reactants and the resin-bound peptide chain, facilitating reagent access and promoting the reaction. The reaction rate is generally faster in more polar solvents like DMF compared to less polar ones because they better stabilize the charged tetrahedral intermediate. thieme-connect.de

Reagents (Bases and Additives):

Bases: A non-nucleophilic tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often added to the coupling reaction. google.comuniversiteitleiden.nl Its primary role is to act as a proton scavenger, ensuring that the nucleophilic amine of the growing peptide chain remains in its free, unprotonated state, ready to react. However, the basicity of DIPEA can also contribute to side reactions, including racemization as mentioned previously, and aspartimide formation if an aspartic acid residue is present in the sequence. semanticscholar.org

Additives: While this compound is pre-activated, additives are sometimes included in coupling protocols to enhance efficiency and minimize side reactions. Additives like HOBt can accelerate the coupling rate and suppress racemization by forming a more reactive intermediate O-acylisourea ester in situ. peptide.com However, with pre-formed active esters like OSu, their main role would be to mitigate any base-catalyzed side reactions.

Table 4: Influence of Common Solvents and Bases on Coupling Reactions
ComponentExampleRole and Mechanistic Influence
SolventDimethylformamide (DMF)Polar aprotic solvent that effectively swells the resin and solvates reactants, promoting faster kinetics. thieme-connect.deuniversiteitleiden.nl
SolventDichloromethane (DCM)Less polar than DMF, but also widely used. Good for dissolving reagents and washing the resin. google.com
BaseN,N-Diisopropylethylamine (DIPEA)Acts as a non-nucleophilic proton scavenger to keep the reacting amine deprotonated. Can promote side reactions if used in excess. google.comuniversiteitleiden.nl

Advanced Applications of Fmoc Glu Otbu Osu in Peptide Synthesis

Incorporation into Complex Linear and Cyclic Peptide Sequences

The versatility of Fmoc-Glu(Otbu)-OSu is paramount in the assembly of both complex linear and cyclic peptides. In standard solid-phase peptide synthesis (SPPS), the Fmoc group provides stable protection that can be readily removed under mild basic conditions, allowing for the stepwise elongation of the peptide chain. adventchembio.compeptide.com The Otbu group on the glutamic acid side chain offers orthogonal protection, preventing unwanted side reactions during coupling and remaining intact until the final cleavage from the resin with strong acid. adventchembio.compeptide.com

The OSu ester is a highly reactive moiety that facilitates efficient coupling to the free N-terminus of a growing peptide chain, which is particularly advantageous for overcoming steric hindrance in challenging sequences. smolecule.com This reactivity is crucial for the synthesis of long or complex peptides where coupling efficiency can be a significant hurdle. adventchembio.com

In the synthesis of cyclic peptides, this compound can be strategically incorporated. acs.org For head-to-tail cyclization, a glutamic acid derivative can be attached to the resin via its side chain, and after linear assembly, the deprotected N-terminus can react with the activated C-terminus. peptide.com The OSu ester form of the glutamic acid derivative is particularly useful in solution-phase cyclization steps after the linear peptide has been cleaved from the solid support.

Synthesis of Modified Peptides and Peptide Conjugates

This compound is not only integral to the synthesis of standard peptide sequences but also serves as a foundational component for creating modified peptides and peptide conjugates with enhanced properties and functionalities.

Construction of Bis- and Tris-Branched Carboxyl Group-Terminal PEGylating Reagents

Researchers have utilized this compound in the solution-phase synthesis of novel bis- and tris-branched polyethylene (B3416737) glycol (PEG) reagents with a free carboxyl-terminus. caymanchem.combertin-bioreagent.combiomol.com These branched PEGylating agents are designed for conjugation to the N-terminus of peptides and proteins. nih.gov The branching architecture, achieved by using trifunctional amino acids like glutamic acid, can provide more effective shielding of the protein surface from proteolytic enzymes compared to linear PEG chains, potentially improving the therapeutic utility of the conjugated molecule. nih.gov The synthetic scheme involves coupling this compound to a PEG moiety, followed by further chemical modifications to create the final branched structure.

Preparation of N3S Chelators for Radiopharmaceutical Labeling (e.g., 99mTc)

A significant application of this compound is in the synthesis of N3S chelators, which are molecules designed to bind radiometals like technetium-99m (99mTc) for diagnostic imaging. caymanchem.combertin-bioreagent.combiomol.com A simplified synthetic route for N3S chelators has been developed using the Fmoc-protected NHS ester of glutamic acid. nih.gov

In this process, the this compound is reacted with other building blocks, such as diglycine, to form a tripeptide backbone. nih.gov Following Fmoc deprotection, the N-terminus is reacted with S-acetylmercaptoacetic acid (SATA), and the carboxyl group is activated as an NHS ester to facilitate conjugation to a target molecule, such as a peptide or protein. nih.govsnmjournals.org The resulting MAGluG(2) chelator, after deprotection of the tert-butyl group, provides a free carboxyl group on the backbone which can influence the biodistribution of the resulting radiolabeled peptide. nih.gov This method offers a versatile pathway to create various N3S chelators by incorporating different amino acids, potentially modulating properties like lipophilicity and excretion pathways of the final radiopharmaceutical. nih.goviaea.org

Chelator ComponentStarting MaterialKey IntermediateFinal Chelator Structure (Pre-conjugation)
Glutamic Acid basedThis compoundS-acetylmercaptoacetyl-(L)-glutamyl(gamma-O-t-Bu)glycylglycolic acid (MAGluG(2))NHS ester of MAGluG(2)
Phenylalanine basedFmoc-Phe-OSuS-acetylmercaptoacetyl-phenylalanyl-glycylglycolic acid (MAPheG(2))NHS ester of MAPheG(2)

Site-Specific Biotinylation Using Fmoc-Glu(biotinyl-PEG)-OH Derivatives

Biotinylation is a common technique for labeling and purifying peptides and proteins. This compound serves as a precursor for creating derivatives like Fmoc-Glu(biotinyl-PEG)-OH, which allows for the site-specific incorporation of a biotin (B1667282) tag during Fmoc-based solid-phase peptide synthesis. sigmaaldrich.comaatbio.com

The use of a glutamic acid scaffold, combined with a polyethylene glycol (PEG) spacer between the amino acid and the biotin molecule, offers several advantages. The PEG spacer reduces steric hindrance, leading to better binding of the biotinylated peptide to avidin (B1170675) or streptavidin. sigmaaldrich.comaatbio.comaatbio.com Furthermore, the hydrophilic nature of the PEG chain improves the solubility of both the reagent and the final biotinylated peptide. sigmaaldrich.comaatbio.comaatbio.com This is a significant improvement over other biotinylated amino acids, such as Fmoc-Lys(biotin)-OH, which have poor solubility in common SPPS solvents. sigmaaldrich.com

Biotinylated Amino AcidKey FeaturesSolubility in DMF
Fmoc-Glu(biotinyl-PEG)-OHPEG spacer, good solubilityGood (e.g., 0.5 mmole/ml) sigmaaldrich.com
Fmoc-Lys(biotin)-OHNo spacer, poor solubilityPoor (<0.05 mmole/ml) sigmaaldrich.com
Fmoc-Lys(biotinyl-e-aminocaproyl)-OHAliphatic spacer, poor solubilityPoor (<0.05 mmole/ml) sigmaaldrich.com

Integration into Pseudoproline-Containing Peptides for Improved Solubility and Coupling Efficiency

Aggregation and incomplete coupling reactions are significant challenges in the synthesis of certain "difficult" peptide sequences. Pseudoproline dipeptides are powerful tools to overcome these issues. Fmoc-Glu(Otbu)-OH, the carboxylic acid precursor to the OSu ester, is used to create pseudoproline dipeptides such as Fmoc-Glu(Otbu)-Thr(psi(Me,Me)pro)-OH and Fmoc-Glu(Otbu)-Ser(psi(Me,Me)pro)-OH. adventchembio.comsigmaaldrich.com

These dipeptide building blocks are incorporated into the peptide chain during SPPS. The pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation. adventchembio.com This disruption improves the solubility of the growing peptide chain and enhances the efficiency of subsequent coupling reactions. adventchembio.com The use of these pre-formed dipeptides simplifies the synthesis process and leads to higher purity and yield of the final peptide product. sigmaaldrich.com The tert-butyl protection on the glutamic acid side chain prevents side reactions, and the entire pseudoproline structure is removed during the final acid cleavage step.

Application in the Synthesis of Peptide-Based Therapeutics and Analogs

The precise control over peptide sequence and modification afforded by this compound and its derivatives is critical for the development of peptide-based therapeutics and their analogs. Many therapeutic peptides, such as the GLP-1 receptor agonist liraglutide, are complex molecules that include non-standard modifications. csic.esgoogle.com

In the synthesis of liraglutide, for example, a glutamic acid residue is acylated with a palmitic acid chain. csic.es While the specific reagent used in large-scale synthesis might be Palm-Glu(OSu)-OtBu, the underlying chemistry of using a protected and activated glutamic acid is central. csic.esacs.org The this compound building block provides the fundamental scaffold that can be adapted for such modifications. The ability to create branched PEGylating reagents, as discussed earlier, also has direct implications for improving the pharmacokinetic profiles of therapeutic peptides. nih.gov

The synthesis of analogs of naturally occurring peptides to probe structure-activity relationships or to develop new therapeutic leads often requires the incorporation of modified amino acids. ucl.ac.uk The chemical handles provided by this compound, namely the protected side-chain carboxyl group, allow for a wide range of modifications to be introduced, making it an indispensable tool in medicinal chemistry and drug discovery.

Preparation of Glucagon-Like Peptide 1 (GLP-1) Analogs (e.g., Liraglutide)

The synthesis of modified Glucagon-Like Peptide 1 (GLP-1) analogs, such as the antidiabetic drug Liraglutide, showcases the strategic importance of activated glutamic acid derivatives. Liraglutide is a long-acting GLP-1 analog that features a C16 fatty acid (palmitoyl) attached to the ε-amino group of a lysine (B10760008) residue via a glutamic acid spacer. This modification is crucial for its extended half-life and therapeutic efficacy.

While the direct acylating agent used in the final lipidation step for Liraglutide is often Nα-Palmitoyl-L-glutamic acid α-N-hydroxysuccinimide ester γ-t-butyl ester (Palm-Glu(OSu)-OtBu), the principles of its synthesis and application are directly related to this compound. acs.orggoogleapis.com The -Glu(OSu)-OtBu moiety is the reactive unit that enables the efficient and specific coupling of the glutamic acid spacer to the peptide backbone. googleapis.comgoogle.com

In a common synthetic strategy for Liraglutide, the peptide backbone is assembled on a solid support using Fmoc-SPPS. The lysine residue at position 20 is introduced with an orthogonal protecting group on its side chain, such as Alloc (allyloxycarbonyl). acs.orggoogleapis.comnih.gov After the full peptide chain is assembled, the Alloc group is selectively removed. The liberated ε-amino group of lysine is then acylated with Palm-Glu(OSu)-OtBu. acs.orggoogleapis.com This reaction attaches the palmitoyl-glutamic acid side chain, a critical step enabled by the activated ester of the glutamic acid derivative.

Alternative strategies involve the synthesis of a pre-formed lipidated lysine building block, such as Fmoc-Lys(Pal-Glu-OtBu)-OH, which is then incorporated directly during SPPS. google.comgoogle.comcnr.it The synthesis of this specialized building block itself relies on the activation of the glutamic acid carboxyl group, often by converting it to an OSu ester, before its conjugation to the lysine side chain. google.comcnr.it The use of this compound is foundational for creating such branched peptide structures where a glutamic acid linker is required. caymanchem.com

Synthetic Strategy for Liraglutide Key Reagent for Lipidation Description of Glutamic Acid Role Relevant Citations
Post-SPPS Side Chain AcylationPalm-Glu(OSu)-OtBuThe pre-activated glutamic acid derivative acylates the lysine side chain on the fully assembled peptide resin. acs.org, googleapis.com
Fragment CondensationFmoc-Lys(Pal-Glu-OtBu)-OHA pre-formed building block containing the entire lipidated side chain is incorporated during SPPS. The synthesis of this fragment requires an activated glutamic acid intermediate. google.com, google.com, cnr.it
Convergent SynthesisPalm-Glu(OSu)-OtBuIn a convergent approach, a peptide fragment containing the lysine is lipidated in solution or on-resin before being coupled to other peptide fragments. googleapis.com

Development of Dual Agonists for Metabolic Disorders Research

The therapeutic potential of targeting multiple hormone receptors simultaneously has led to the development of dual and triple agonists for treating metabolic disorders like type 2 diabetes and obesity. nih.gov These engineered peptides, such as GLP-1/glucagon (GCG) or GLP-1/GIP (glucose-dependent insulinotropic polypeptide) co-agonists, often require chemical modifications to optimize their potency and pharmacokinetic profiles. google.comgoogle.com

This compound and its parent acid, Fmoc-Glu(OtBu)-OH, are key building blocks in the synthesis of these multi-receptor agonists. google.com A common strategy for extending the half-life of these peptides is lipidation, similar to the approach used for Liraglutide. A glutamic acid spacer is frequently used to connect a fatty acid chain to a lysine residue within the peptide sequence. google.comgoogle.com

Research on novel dual GLP-1/glucagon receptor agonists derived from Exendin-4 has utilized Fmoc-Glu(OH)-OtBu to attach the glutamic acid linker to the ε-amino group of a lysine residue. google.com The glutamic acid's γ-carboxyl group is coupled to the lysine side chain, and after removal of the Fmoc group, the exposed α-amino group can be acylated with a fatty acid. google.com The use of the pre-activated this compound streamlines this process by eliminating the need for in-situ activation, leading to more efficient and reliable coupling.

Similarly, the development of trigonal GLP-1/glucagon/GIP receptor agonists has employed Palm-gGlu(OSu)-OtBu to attach the lipid moiety. google.com This underscores the recurring synthetic motif where a glutamic acid derivative, activated as an OSu ester and protected with a t-butyl group, serves as the essential linker for lipidation. This modification is critical for achieving the long-acting profile required for therapeutic candidates targeting metabolic diseases. nih.gov

Agonist Type Role of Glutamic Acid Derivative Example Application Relevant Citations
GLP-1/Glucagon Dual AgonistsServes as a linker to attach a fatty acid to a lysine side chain for half-life extension.Synthesis of Exendin-4 based dual agonists. , google.com
GLP-1/Y2 Receptor Dual AgonistsUsed in the synthesis of long-acting dual agonists for diabetes and obesity research.Fmoc-Glu-OtBu was a key building block in the synthesis.
GLP-1/Glucagon/GIP Trigonal AgonistsThe Palm-gGlu(OSu)-OtBu derivative was used to couple the lipid side chain to the peptide.Development of peptidic trigonal agonists for metabolic syndrome. google.com

Strategies for Overcoming Aggregation and Solubility Challenges in Peptide Synthesis

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low purity of the final product. Aggregation is caused by the formation of intermolecular hydrogen bonds, leading to the peptide chain adopting secondary structures that are insoluble or inaccessible on the resin support. this compound serves as a precursor for synthesizing specialized derivatives designed to mitigate these issues.

One effective strategy is the incorporation of "breaker" units that disrupt secondary structure formation. Pseudoproline dipeptides are a well-established tool for this purpose. A building block like Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, synthesized from Fmoc-Glu(Otbu)-OH, can be inserted into a growing peptide chain. adventchembio.com The pseudoproline moiety introduces a kink in the peptide backbone, which effectively disrupts the hydrogen bonding networks responsible for aggregation. adventchembio.com

Another advanced strategy involves backbone protection, where a temporary substituent is placed on a backbone amide nitrogen. The Dmb (2,4-dimethoxybenzyl) group is one such substituent. Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH have been shown to prevent aspartimide formation and reduce aggregation. nih.gov By analogy, derivatives of glutamic acid can be synthesized to serve a similar purpose.

Furthermore, the glutamic acid side chain itself can be used as an anchor point for temporary, solubility-enhancing modifications. In one study, researchers developed removable allylic tags that were attached to the side chains of glutamic acid and arginine residues. nih.gov The synthesis of these tagged building blocks started from the commercially available Fmoc-Glu(OtBu)-OH. nih.gov These bulky, flexible tags improved the solubility of difficult peptide sequences during synthesis and were removed during the final cleavage step, resulting in a significant reduction in aggregation. nih.gov

Strategy How it Works Role of Glutamic Acid Derivative Relevant Citations
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting secondary structures like β-sheets.Fmoc-Glu(Otbu)-OH is a precursor for synthesizing Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH. adventchembio.com
Backbone Protection A removable group (e.g., Dmb) on an amide nitrogen prevents intermolecular hydrogen bonding.This compound can be used to synthesize dipeptides with backbone modifications, such as Fmoc-Glu(OtBu)-(Dmb)Gly-OH. , nih.gov
Side Chain Modification Attaching temporary, solubility-enhancing tags to the glutamic acid side chain.Fmoc-Glu(OtBu)-OH is used to synthesize building blocks with removable tags that prevent aggregation during SPPS. nih.gov

Investigation of Side Reactions and Impurity Formation in Fmoc Glu Otbu Osu Chemistry

Mitigation of Aspartimide Formation and Related Epimerization During Peptide Elongation

While the name suggests a reaction involving aspartic acid, the phenomenon of aspartimide formation is a known side reaction for aspartic acid residues in peptide chains. This process can be problematic when assembling peptides containing Asp-Gly, Asp-Ser, or Asp-Thr sequences. The formation of the aspartimide intermediate can lead to the epimerization of the aspartic acid residue, resulting in a mixture of D- and L-isomers, which complicates purification and can affect the biological activity of the peptide.

Strategies to mitigate aspartimide formation include the use of sterically hindered protecting groups on the side chain of aspartic acid. However, when considering Fmoc-Glu(Otbu)-OSu, the analogous reaction involving glutamic acid to form a glutarimide (B196013) is significantly less common due to the formation of a less favorable six-membered ring compared to the five-membered ring of aspartimide.

Prevention of Double Insertion and Unwanted Acylation Reactions

During the coupling step in SPPS, the activated amino acid, in this case, this compound, is intended to react with the N-terminal amine of the growing peptide chain. However, unwanted acylation reactions can occur. One such reaction is the formation of a dipeptide, which can then be activated and coupled, leading to a "double insertion" of the amino acid residue.

To prevent these side reactions, careful control of reaction conditions is essential. This includes optimizing the stoichiometry of the coupling reagents and the reaction time. The use of efficient coupling reagents like HBTU or HATU in combination with a tertiary amine base such as diisopropylethylamine (DIPEA) can promote the desired coupling reaction while minimizing unwanted acylations.

ParameterRecommended ConditionRationale
Coupling Reagent HBTU, HATUPromotes efficient and rapid coupling, minimizing contact time for side reactions.
Base Diisopropylethylamine (DIPEA)A non-nucleophilic base that minimizes side reactions like racemization.
Stoichiometry Slight excess of activated amino acidEnsures complete coupling to the growing peptide chain.
Reaction Time Monitored for completionPrevents prolonged exposure of the activated ester, which could lead to degradation or side reactions.

Impact of Protecting Group Lability on Peptide Purity and Yield

The purity and yield of the final peptide are heavily dependent on the stability of the protecting groups used during synthesis. This compound utilizes two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and the tert-butyl (Otbu) group for the side-chain carboxyl group.

The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). Premature cleavage of the Fmoc group can lead to the deletion of the intended amino acid in the sequence. Conversely, incomplete removal can result in N-terminally blocked peptides.

The Otbu group is acid-labile and is designed to be stable throughout the synthesis until the final cleavage from the resin, which is typically performed with a strong acid cocktail, often containing trifluoroacetic acid (TFA). Premature loss of the Otbu group can expose the side-chain carboxyl group, which can then participate in unwanted side reactions, such as branching of the peptide chain. The lability of the Otbu group is influenced by the reaction conditions, and repeated exposure to mildly acidic conditions can lead to its partial removal.

Protecting GroupCleavage ConditionPotential Issues from Instability
Fmoc 20% Piperidine in DMFPremature Cleavage: Deletion sequences. Incomplete Cleavage: N-terminal blockage.
Otbu Strong acid (e.g., TFA)Premature Cleavage: Unwanted side-chain reactions, peptide branching.

Strategies for Minimizing Side Product Formation through Reagent and Condition Optimization

The optimization of reagents and reaction conditions is a cornerstone of successful peptide synthesis, aiming to maximize yield and purity by minimizing side product formation.

Key strategies include:

Choice of Coupling Reagents: The use of modern, efficient coupling reagents such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) can significantly reduce coupling times and minimize side reactions like racemization.

Base Selection: The choice of base is critical. While DIPEA is commonly used, other non-nucleophilic bases like 2,4,6-collidine may be preferred in certain situations to further reduce the risk of side reactions.

Reaction Monitoring: Real-time monitoring of the coupling reaction, for example, using a Kaiser test, ensures that the reaction is allowed to proceed to completion without unnecessary extensions that could promote side reactions.

Washing Steps: Thorough washing of the resin between synthetic steps is crucial to remove excess reagents and byproducts, preventing their participation in subsequent reactions.

By carefully selecting reagents and optimizing reaction parameters, the formation of impurities can be significantly suppressed, leading to a higher quality final peptide product.

Analytical Methodologies for Characterization and Process Monitoring of Fmoc Glu Otbu Osu and Its Reactions

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating complex mixtures, making them ideal for assessing the purity of Fmoc-Glu(Otbu)-OSu and monitoring the intricate steps of peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Fmoc-protected amino acids, including this compound. merck-lifescience.com.tw It is extensively used to determine the purity of the compound, with specifications often requiring a purity of ≥99.0%. merck-lifescience.com.twcem.com Reverse-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an additive like formic acid or trifluoroacetic acid. scispace.comoup.com This method effectively separates the target compound from potential impurities such as free amino acids, dipeptides, or side-chain unprotected Fmoc-amino acids. merck-lifescience.com.twnih.gov

During solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the progress of both coupling and deprotection reactions. peptide.com By analyzing small cleaved samples of the resin-bound peptide at various stages, chemists can ensure that each reaction step has gone to completion, thereby avoiding the formation of deletion sequences. acs.org For instance, after a coupling step involving this compound, HPLC analysis of a cleaved aliquot can confirm the successful addition of the glutamic acid residue. google.com Similarly, after the Fmoc deprotection step, HPLC can verify the complete removal of the Fmoc group before the next amino acid is introduced.

Table 1: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

ParameterTypical Value/Condition
Column C18 (3 µm, 3.0 x 150 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 6 minutes, hold at 95% B for 6 minutes
Flow Rate 1.0 mL/min
Detection UV/VIS at 254 nm
This table presents a general set of HPLC conditions; specific methods may vary based on the exact peptide sequence and impurities being analyzed. scispace.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of chemical reactions, including those in peptide synthesis. scispace.comnih.gov It is performed on plates coated with a stationary phase, typically silica (B1680970) gel. scispace.com

In the context of reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of products. For example, during the synthesis of Fmoc-Glu(Otbu)-OH from its precursors, TLC can show the disappearance of the starting amino acid and the appearance of the Fmoc-protected product. scispace.com The spots are visualized under UV light (due to the UV-active Fmoc group) or by staining with reagents like ninhydrin, which reacts with free primary and secondary amines to produce a colored spot. nih.govunimi.it A reaction is considered complete when the starting material spot is no longer visible on the TLC plate. While not as quantitative as HPLC, TLC is an invaluable tool for quick in-process checks. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization of Compound Intermediates and Products

Spectroscopic techniques provide detailed information about the molecular structure and are used to confirm the identity and purity of this compound and the intermediates and products of its reactions.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for confirming the presence of specific functional groups within a molecule. researchgate.netresearchgate.net In the characterization of this compound and related compounds, these methods can verify the key structural components.

The IR spectrum of an Fmoc-protected amino acid will show characteristic absorption bands for the urethane (B1682113) C=O stretch, the ester C=O stretches (both Otbu and OSu), and aromatic C-H stretches of the fluorenyl group. rsc.org Raman spectroscopy, which is particularly sensitive to non-polar bonds and aromatic systems, complements IR by providing clear signals for the fluorenyl group. nih.gov For example, a strong Raman signal is expected for the C=C bonds of the aromatic rings in the Fmoc group. During reactions, monitoring the appearance or disappearance of specific bands, such as the N-hydroxysuccinimide ester carbonyl band, can indicate reaction progress.

UV-Visible (UV-Vis) spectroscopy is a widely used method for monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis. tec5usa.comvapourtec.com The fluorenyl group has a strong chromophore that absorbs UV light, with a characteristic absorbance maximum. nih.gov

The deprotection step is typically carried out using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de This treatment cleaves the Fmoc group, releasing it as a dibenzofulvene-piperidine adduct. iris-biotech.descholaris.ca This adduct has a strong UV absorbance at specific wavelengths (e.g., around 300-301 nm). iris-biotech.dersc.org By measuring the absorbance of the solution collected after the deprotection step, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. iris-biotech.dersc.org This method is so reliable that it is often automated in peptide synthesizers for real-time, in-line monitoring of the deprotection cycle, ensuring that the reaction proceeds to completion before the next coupling step begins. tec5usa.com

Table 2: UV-Vis Data for Fmoc Deprotection Monitoring

ParameterValue
Chromophore Dibenzofulvene-piperidine adduct
Wavelength (λmax) ~300 nm (or 289.9 nm, 301.0 nm) iris-biotech.dersc.org
Molar Extinction Coefficient (ε) ~7800 M⁻¹cm⁻¹ at 300 nm rsc.org
The exact wavelength and extinction coefficient can vary slightly depending on the solvent and specific conditions. iris-biotech.de

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, including this compound. guidechem.comrsc.org Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals can be observed for the protons of the fluorenyl group (typically in the aromatic region, ~7.3-7.8 ppm), the protons of the glutamic acid backbone, the tert-butyl (OtBu) group (a characteristic singlet around 1.4 ppm), and the succinimidyl (OSu) group (a singlet around 2.8 ppm). scienceopen.com The coupling patterns and integration of these signals confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the Fmoc, Otbu, and OSu groups, as well as the aromatic and aliphatic carbons. scienceopen.com NMR is used not only to confirm the final structure of the protected amino acid but also to characterize any intermediates and byproducts in its synthesis. yonsei.ac.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Deprotection Monitoring

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of this compound and its reaction products. It provides crucial information regarding molecular weight, purity, and structural integrity. This section will delve into specific MS methodologies utilized in the analysis of this important building block for peptide synthesis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. By generating ions directly from a solution, ESI-MS allows for the accurate determination of the molecular weight of the compound and its derivatives with high sensitivity. It is frequently used to monitor the progress of reactions involving this compound, such as its coupling to amino acids or peptide fragments. sigmaaldrich.com

In a typical ESI-MS analysis, a solution of the analyte is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or sodiated molecular ions ([M+H]⁺ or [M+Na]⁺) into the gas phase. These ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined. The high-resolution capabilities of modern ESI-MS instruments can help detect adducts, such as those with sodium or potassium, and identify incomplete deprotection products.

Table 1: Key Parameters for ESI-MS Analysis of this compound

ParameterTypical Value/ConditionPurpose
Solvent System Acetonitrile/Water with 0.1% Formic AcidPromotes ionization and provides good solubility.
Ionization Mode PositiveGenerates protonated molecular ions ([M+H]⁺).
Capillary Voltage 3-5 kVInduces the electrospray.
Nebulizing Gas NitrogenAssists in droplet formation and solvent evaporation.
Drying Gas Temp. 200-350 °CFacilitates solvent evaporation from droplets.

This table presents typical starting parameters for ESI-MS analysis, which may require optimization based on the specific instrument and sample matrix.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of Fmoc-protected amino acids and peptides. nsf.govscispace.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

MALDI-TOF MS is particularly useful for verifying the successful synthesis of peptides incorporating this compound. nsf.govnih.gov It can readily confirm the molecular weight of the final product and identify any potential side products or impurities. sigmaaldrich.comacs.org The choice of matrix is crucial for successful MALDI-TOF MS analysis. nih.gov

Table 2: Common Matrices for MALDI-TOF MS Analysis of Fmoc-Amino Acids and Peptides

MatrixAbbreviationCommon Applications
α-Cyano-4-hydroxycinnamic acid CHCAPeptides and proteins. nih.gov
Sinapinic acid SAHigher molecular weight proteins.
2,5-Dihydroxybenzoic acid DHBPeptides, proteins, and oligonucleotides. acs.org

The selection of an appropriate matrix is critical for optimal ionization and to avoid interference from matrix-related peaks in the mass spectrum.

Multiple Reaction Monitoring (MRM) for Quantitative Analysis in Complex Mixtures

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective mass spectrometry technique used for targeted quantitative analysis. washington.educreative-proteomics.comahajournals.org While often applied in proteomics to quantify specific peptides in complex biological samples, the principles of MRM can be adapted for monitoring the concentration of this compound and its reaction products during synthesis and purification processes. washington.eduspringernature.com

MRM is typically performed on a triple quadrupole mass spectrometer. washington.educreative-proteomics.com The first quadrupole (Q1) is set to select a specific precursor ion, which for this compound would be its protonated molecular ion. This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for specific, characteristic fragment ions (product ions) of the precursor. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for highly specific and sensitive quantification. washington.educreative-proteomics.com

The specific pairs of precursor and product ion m/z values are referred to as "transitions." washington.edu For quantitative analysis, stable isotope-labeled internal standards can be used to improve accuracy and precision. ahajournals.orgspringernature.com

Table 3: Hypothetical MRM Transitions for Monitoring this compound

Precursor Ion (m/z)Product Ion (m/z)Description
523.2 [M+H]⁺302.1Loss of the OSu group and the OtBu group.
523.2 [M+H]⁺179.1Fmoc group fragment.

This table provides hypothetical transitions for illustrative purposes. Actual transitions would need to be determined experimentally by performing product ion scans on the precursor ion of this compound.

The development of an MRM assay involves several steps, including the selection of unique precursor-to-product ion transitions, optimization of collision energy, and establishment of chromatographic conditions for separation from other components in the mixture. ahajournals.orgspringernature.com This targeted approach allows for precise tracking of the consumption of this compound and the formation of the desired product, enabling real-time process control and optimization.

Computational and Theoretical Investigations of Fmoc Glu Otbu Osu Reactivity and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of molecules like Fmoc-Glu(Otbu)-OSu. researchgate.net These calculations provide a theoretical framework to understand and predict chemical behavior, complementing experimental findings.

Molecular Electrostatic Potential (MEP) Analysis for Active Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a key computational method used to predict the reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis identifies the carbonyl carbons of the succinimide (B58015) ester and the Fmoc group as primary sites for nucleophilic attack, a critical step in peptide bond formation. Conversely, the oxygen atoms of these groups are identified as the most electronegative regions, susceptible to electrophilic interaction. This predictive capability is invaluable for understanding the compound's role in peptide synthesis. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Fukui Functions for Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. In the case of this compound, the HOMO is typically localized on the fluorenyl group, while the LUMO is centered around the succinimide ester. This distribution highlights the ester as the primary site for accepting electrons during a reaction.

Fukui functions further refine this analysis by identifying the specific atoms within the molecule that are most likely to undergo nucleophilic or electrophilic attack. researchgate.netresearchgate.net These reactivity descriptors, derived from changes in electron density, provide a quantitative measure of an atom's reactivity, corroborating the qualitative predictions of MEP analysis.

Non-Linear Optical (NLO) Properties Studies

Computational studies have also explored the Non-Linear Optical (NLO) properties of Fmoc-protected amino acids. researchgate.netresearchgate.net These properties are related to how a molecule's optical characteristics change in the presence of a strong electric field, which is relevant for applications in materials science and photonics. DFT calculations can predict the first-order hyperpolarizability, a measure of the NLO response. For molecules like this compound, the large, conjugated fluorenyl group can contribute significantly to its NLO properties.

Investigation of Solvation Effects on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of a molecule. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on this compound. researchgate.net Studies have shown that in polar solvents, the molecule may adopt a more extended conformation due to favorable interactions with the solvent molecules. This can affect the accessibility of the reactive OSu ester and, consequently, the efficiency of peptide coupling reactions. The stability of the molecule and the energy of its frontier orbitals are also modulated by the solvent polarity. researchgate.netresearchgate.net

Molecular Docking Studies of Peptide-Based Ligands Incorporating Fmoc-Glu(Otbu)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. researchgate.netnih.gov In the context of Fmoc-Glu(Otbu), this method is used to study how peptides containing this residue interact with biological targets such as proteins. mdpi.comnih.gov For instance, peptides designed as enzyme inhibitors or receptor antagonists can be modeled to understand their binding affinity and specificity. The glutamic acid side chain, once deprotected, can participate in crucial interactions like hydrogen bonding and salt bridges, which are critical for the biological activity of many peptides. science.gov Docking studies can reveal the key amino acid residues in the target protein that interact with the glutamic acid side chain, providing a rational basis for designing more potent and selective peptide-based drugs. researchgate.netresearchgate.net

Future Perspectives and Emerging Research Frontiers for Fmoc Glu Otbu Osu in Chemical Biology

Development of Novel Protecting Group Strategies and Derivatives

The classic Fmoc/tBu strategy, while robust, faces challenges such as aspartimide formation during synthesis, which can compromise the purity and yield of the final peptide. nih.govsemanticscholar.org This has catalyzed research into new protecting groups and orthogonal strategies to enhance synthetic efficiency and expand the molecular toolkit available to chemists.

Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, is a central concept in complex peptide synthesis. karger.comwiley-vch.de The quest for greater orthogonality and milder deprotection conditions is a significant driver of innovation. Research is exploring alternatives to the standard protecting groups used in Fmoc-Glu(Otbu)-OSu. For instance, different ester groups for side-chain protection, such as the benzyl (B1604629) (Bzl) group, offer different cleavage characteristics, though they may require harsher acidic conditions like HBr in TFA for removal compared to the OtBu group.

Furthermore, issues with the Fmoc-OSu moiety itself, which can sometimes lead to the formation of impurities like Fmoc-β-Ala-OH, have prompted the development of new acylating reagents. ub.edu One promising alternative is Fmoc-2-MBT (N-Fmoc-2-mercaptobenzothiazole), which has been shown to acylate amino acids smoothly without the side reactions associated with Fmoc-Cl or Fmoc-OSu. ub.edu The development of such derivatives aims to improve the purity of building blocks, which is critical, especially in the large-scale synthesis of therapeutic peptides. nih.gov

The table below summarizes some protecting group strategies relevant to glutamic acid derivatives in peptide synthesis.

StrategyN-α ProtectionSide-Chain ProtectionCleavage ConditionsKey Features
Fmoc/tBu Fmoct-Butyl (tBu)Fmoc: Mild base (e.g., piperidine). tBu: Moderate acid (e.g., TFA). thermofisher.comgoogle.comWidely used in SPPS; suitable for automation; potential for aspartimide formation. nih.govsemanticscholar.org
Boc/Bzl BocBenzyl (Bzl)Boc: Moderate acid (e.g., TFA). Bzl: Strong acid (e.g., HF) or hydrogenation. nih.govAn older, but still relevant strategy; requires harsher cleavage conditions for side-chains. nih.gov
Orthogonal Systems FmocAlloc, Mtt, TrtAlloc: Pd(0) catalyst. Mtt/Trt: Mildly acidic conditions. beilstein-journals.orgmdpi.comAllows for selective side-chain modification on-resin, enabling synthesis of branched or cyclic peptides.
Novel Acylating Agents Fmoc (via Fmoc-2-MBT)t-Butyl (tBu)Fmoc: Mild base. tBu: Moderate acid.Aims to reduce impurities like Fmoc-β-Ala-OH that can arise from using Fmoc-OSu. ub.edu

These ongoing developments in protecting group chemistry are crucial for synthesizing more complex and precisely modified peptides, expanding the capabilities beyond what is currently achievable with standard reagents like this compound.

Advancements in Automation and High-Throughput Synthesis Utilizing this compound

Automated Solid-Phase Peptide Synthesis (SPPS) has become the standard method for producing peptides, enabling the routine synthesis of sequences up to 50-80 amino acids in length. nih.govunc.edu Facilities specializing in high-throughput synthesis can produce libraries of hundreds of peptides in a matter of weeks, which is invaluable for screening in drug discovery and immunological studies. unc.eduspringernature.com These automated systems can incorporate a wide variety of modifications, including unnatural amino acids, fluorescent tags, and post-translational modifications, using Fmoc-protected building blocks. unc.edu

While fully automated synthesizers represent a significant investment, recent research has also focused on developing rapid, manual SPPS methods. These techniques serve as a cost-effective alternative, enabling the parallel synthesis of multiple peptides with significantly reduced cycle times compared to traditional manual approaches, without sacrificing the quality of the final product. researchgate.net Such methods bridge the gap between small-scale manual synthesis and large-scale automated production, accelerating research and development. researchgate.net The continuous improvement in both automated and manual high-throughput methods, underpinned by the reliability of reagents like this compound, is a key enabler for innovation in peptide science.

The evolution of peptide synthesis highlights the central role of Fmoc chemistry:

EraKey DevelopmentImpact on SynthesisRole of Fmoc Chemistry
1960s Invention of Solid-Phase Peptide Synthesis (SPPS)Revolutionized peptide synthesis by simplifying purification. peptide.comInitially dominated by Boc chemistry.
1970s-1980s Introduction of Fmoc/tBu strategyProvided a milder, orthogonal alternative to Boc/Bzl chemistry. peptide.comFmoc group's base lability avoided the use of harsh acids in each cycle. nih.gov
1990s-2000s Automation and Combinatorial ChemistryEnabled high-throughput synthesis of peptide libraries for screening. nih.govspringernature.comThe UV-active Fmoc group was ideal for automating the deprotection step. nih.govsemanticscholar.org
2010s-Present Advanced Microwave & Flow SynthesisDrastically reduced synthesis times and improved efficiency for difficult sequences. Fmoc chemistry remains the dominant method for automated and high-throughput applications. semanticscholar.org

Expanding Applications in Bioconjugation and Advanced Material Science

The reactive N-Hydroxysuccinimide (OSu) ester of this compound makes it a valuable tool not just for building peptide chains, but also for bioconjugation—the process of linking molecules to biomolecules like proteins or drugs. smolecule.com This has opened up new frontiers in medicine and material science.

One significant application is in the synthesis of advanced PEGylating reagents. bertin-bioreagent.com Poly(ethylene glycol) (PEG) is often attached to therapeutic proteins or peptides to improve their solubility, stability, and pharmacokinetic profiles. This compound has been used as a building block to create branched PEG molecules, which can then be conjugated to a drug or protein. bertin-bioreagent.comcaymanchem.comchemicalbook.com

Another emerging area is the development of chelating agents for medical imaging and radiopharmaceuticals. bertin-bioreagent.com this compound has been utilized in the synthesis of N3S chelators, which are molecules designed to bind tightly to radioactive metal ions like technetium-99m (99mTc). caymanchem.com These conjugates have potential as targeted contrast agents for diagnostic imaging. bertin-bioreagent.com

In advanced material science, derivatives of glutamic acid are being explored for the creation of "smart" biomaterials. For example, related Fmoc-protected amino acids can self-assemble into nanostructures like hydrogels. These materials are being investigated for applications in tissue engineering and as scaffolds for controlled drug delivery, where a therapeutic agent is encapsulated within the hydrogel matrix and released over time. google.comuni-muenchen.deru.nl The ability to construct complex, functional bioconjugates and materials is significantly enhanced by the specific reactivity and protecting group scheme of this compound.

Application AreaSpecific Use of this compound or Related DerivativesOutcome/Potential
Bioconjugation Synthesis of bis- and tris-branched PEGylating reagents. bertin-bioreagent.comcaymanchem.comEnhanced stability and pharmacokinetics of therapeutic proteins and peptides. smolecule.com
Medical Imaging Building block for N3S chelators for 99mTc labeling. bertin-bioreagent.comcaymanchem.comDevelopment of targeted radiopharmaceuticals for diagnostic applications. bertin-bioreagent.com
Drug Delivery Formation of self-assembling nanostructures and hydrogels. google.comCreation of scaffolds for sustained release of therapeutic agents. ru.nl
Targeted Therapeutics Synthesis of ligand-targeted fluorescent conjugates. beilstein-journals.orgProbes for cancer cell imaging and potential for targeted drug delivery. beilstein-journals.org

Integration into Peptidomimetic and Non-Canonical Amino Acid Architectures

To overcome the limitations of natural peptides, such as poor stability and rapid degradation by enzymes, researchers are increasingly turning to peptidomimetics and the incorporation of non-canonical amino acids (ncAAs). openaccessjournals.comfrontiersin.org Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to enhance their therapeutic properties. openaccessjournals.com

This compound and its derivatives are instrumental in this field. For instance, building blocks like Fmoc-β-Homoglutamic Acid(OtBu)-OH are used to create peptides with altered backbones, which can lead to improved resistance to enzymatic degradation. Another key strategy involves the use of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OH. chemimpex.com These structures are incorporated into a growing peptide chain to disrupt aggregation, a common problem during the synthesis of long or difficult sequences, and to introduce specific conformational bends, a hallmark of peptidomimetic design.

The incorporation of ncAAs into peptides using SPPS is a rapidly expanding frontier. frontiersin.orgnih.gov A vast array of Fmoc-protected ncAAs is now commercially available, allowing scientists to introduce novel chemical functionalities—such as fluorescent probes, photocleavable groups, or bioorthogonal handles for "click" chemistry—at specific sites within a peptide sequence. frontiersin.org This chemical diversification allows for the creation of peptides with unique properties for applications ranging from antimicrobial agents to advanced biochemical probes. frontiersin.org The chemical synthesis approach, heavily reliant on building blocks like this compound, offers greater versatility than biological incorporation methods, as it is not constrained by the limitations of the cell's ribosomal machinery. nih.gov

Architectural ClassExample Building Block/StrategyPurpose and Application
Peptidomimetics (Backbone Modification) Fmoc-β-Homoglutamic Acid(OtBu)-OHCreates peptides with an extended backbone, potentially increasing resistance to proteases.
Peptidomimetics (Conformational Control) Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OHIntroduces a "kink" to mimic β-turns, improves solubility, and reduces aggregation during synthesis.
Non-Canonical Amino Acids (ncAAs) Use of various Fmoc-protected ncAAs in SPPSAllows site-specific incorporation of novel chemical groups for probing protein function or creating new therapeutics. frontiersin.orgnih.gov
Cyclic Peptides Fmoc-Glu-OtBu attached to resin via side-chainEnables on-resin, head-to-tail cyclization of peptides, often enhancing stability and bioactivity. peptide.com

The continued integration of this compound and its next-generation derivatives into these advanced synthetic architectures promises to yield novel molecules with enhanced therapeutic potential and utility in fundamental biological research.

Q & A

Q. What is the standard protocol for synthesizing Fmoc-Glu(OtBu)-OSu?

The synthesis involves activating Fmoc-Glu(OtBu)-OH with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in tetrahydrofuran (THF). The reaction is carried out under ice-cooling for 1 hour, followed by warming to 25°C for 3 hours. Post-reaction, the product is purified via filtration, solvent evaporation, and recrystallization using ethyl acetate .

Q. How is this compound purified after synthesis?

Purification includes solvent removal under reduced pressure, dissolution in dichloromethane (DCM), filtration to remove urea byproducts, and recrystallization in ethyl acetate. For intermediates like Fmoc-Glu(OtBu)-Gly-OH, liquid-liquid extraction (using 15% citric acid and ethyl acetate) and sodium sulfate drying are employed to isolate the product .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

The N-hydroxysuccinimide (OSu) ester moiety facilitates efficient coupling to amino groups under mild conditions, making it ideal for introducing glutamic acid residues with γ-tert-butyl protection. This prevents undesired side reactions during peptide chain elongation .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) including N95 respirators, gloves, and eyeshields. Store the compound in a sealed container at room temperature, away from moisture. Avoid inhalation or skin contact due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How does stereochemistry (D/L-configuration) impact the use of this compound in peptide design?

The L-configuration is standard for native peptide synthesis, while the D-form (e.g., Fmoc-D-Glu(OtBu)-OH) is used to study chiral effects on peptide stability or receptor binding. Ensure enantiomeric purity via HPLC analysis (>98%) to avoid unintended structural outcomes .

Q. What methods optimize coupling efficiency when using this compound in complex peptide sequences?

Compare activation reagents: HBTU () offers faster coupling in polar solvents like DMF, whereas DCC ( ) is cost-effective but generates insoluble urea. Pre-activate the OSu ester with 1–2 equivalents of N,N-diisopropylethylamine (DIPEA) to enhance reaction rates in sterically hindered environments .

Q. How does this compound contribute to synthesizing branched PEGylating reagents?

The compound serves as a carboxyl-terminal building block for multi-arm PEG derivatives. For example, it reacts with amine-functionalized PEG cores to create tris-branched structures, improving drug solubility and circulation half-life. Purify intermediates via size-exclusion chromatography to ensure monodispersity .

Q. What analytical techniques validate the stability of this compound under long-term storage?

Monitor degradation using HPLC (purity >98%) and track changes in N-values (a stability metric) over time. shows N-values for Fmoc-Glu(OtBu)-OH increase from 8×10³ to 9×10³ after 8.5 months, suggesting gradual hydrolysis of the tert-butyl ester. Store desiccated at –20°C to minimize hydrolysis .

Q. How can conflicting data on the compound’s solubility be resolved?

While this compound is typically soluble in DCM or DMF, batch-to-batch variability may arise from residual moisture. Use Karl Fischer titration to quantify water content (<0.1%) and pre-dry solvents with molecular sieves. For problematic batches, sonicate the mixture or use co-solvents like THF .

Q. What strategies mitigate racemization during segment condensation using this compound?

Racemization is minimized by maintaining reaction temperatures below 0°C and using low-basicity coupling agents like Oxyma Pure. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. For critical sequences, substitute OSu with azide or mixed carbonate activators .

Data Contradiction Analysis

  • Discrepancy in Coupling Agent Efficacy : uses HBTU for Fmoc-Glu(OtBu)-OH activation, while employs DCC. HBTU is preferred for sterically hindered residues due to faster kinetics, but DCC may yield higher purity in simple systems. Validate choice via MALDI-TOF mass spectrometry to confirm product integrity .
  • Stability vs. Storage Conditions : recommends RT storage, but suggests degradation at RT over months. Resolve by conducting accelerated stability studies (40°C/75% RH) to model long-term storage and adjust protocols based on peptide application (e.g., –20°C for multi-step syntheses) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.